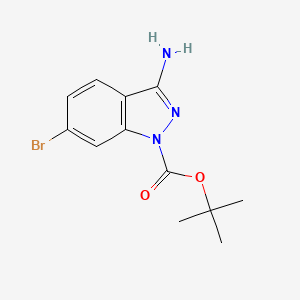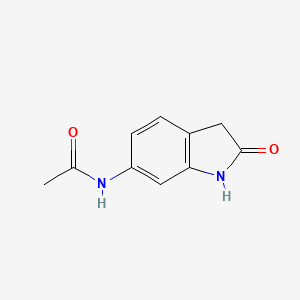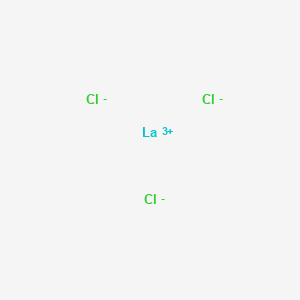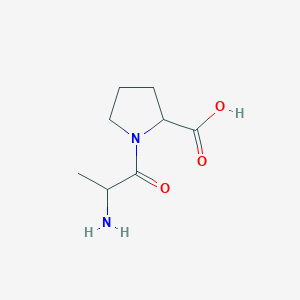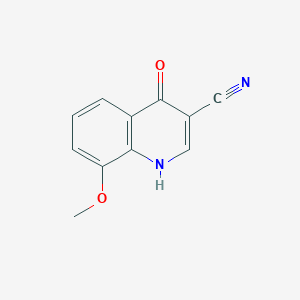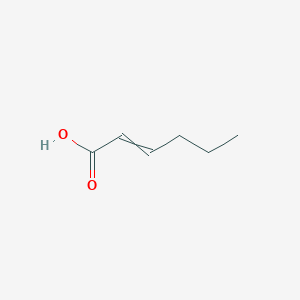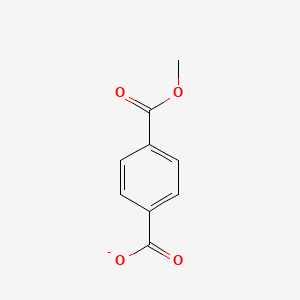
Mono-methyl terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .
Análisis De Reacciones Químicas
Mono-methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form terephthalic acid and methanol.
Transesterification: Reacts with alcohols in the presence of a catalyst to form different esters.
Reduction: Can be reduced to form 1,4-benzenedimethanol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, methanol, ethylene glycol, and lithium aluminum hydride. Major products formed from these reactions include terephthalic acid, methanol, and various esters .
Aplicaciones Científicas De Investigación
Mono-methyl terephthalate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the production of PET plastics and fibers.
Material Science: Studied for its properties in the development of new materials with specific mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.
Comparación Con Compuestos Similares
Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:
- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)
- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)
Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .
Propiedades
Fórmula molecular |
C9H7O4- |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |
Clave InChI |
REIDAMBAPLIATC-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



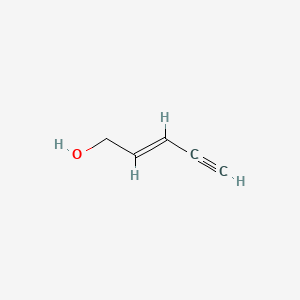
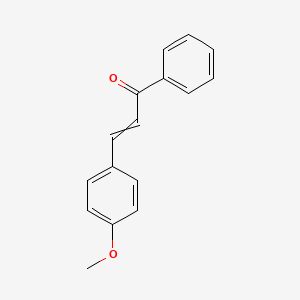
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
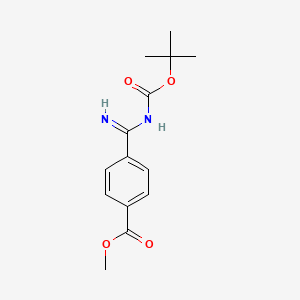
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
